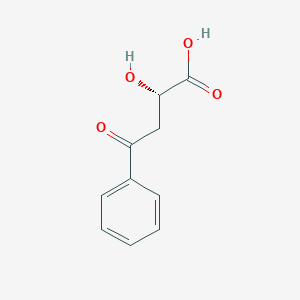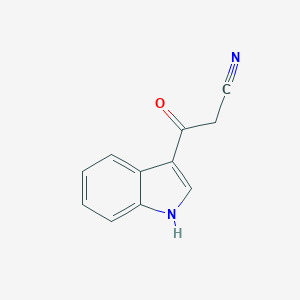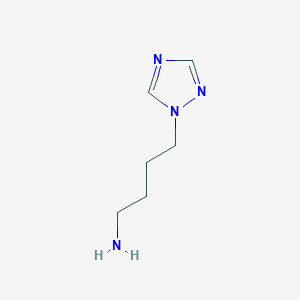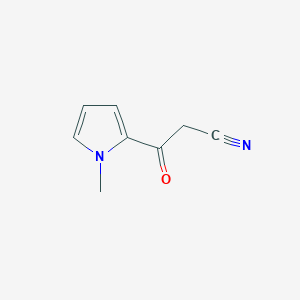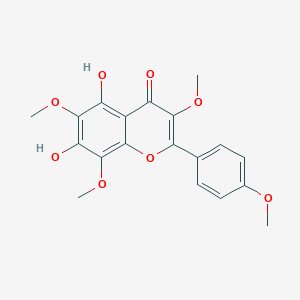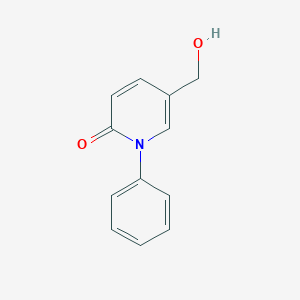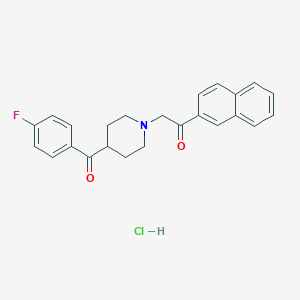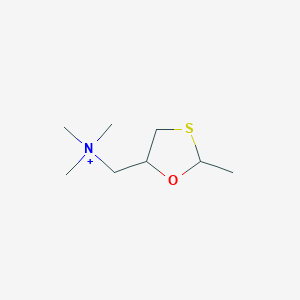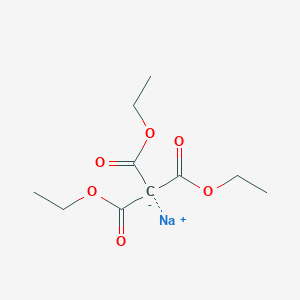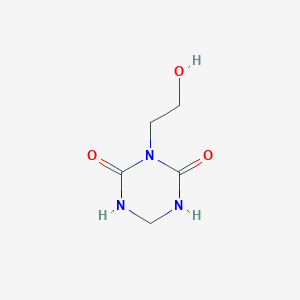
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione, also known as DTPA, is a chelating agent that is widely used in scientific research. It is a cyclic compound that contains five atoms, including three nitrogen atoms and two oxygen atoms. DTPA has a high affinity for metal ions, particularly those with a high charge density. This property makes it an ideal candidate for a range of applications, including medical imaging, environmental remediation, and industrial processes.
Wirkmechanismus
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione works by forming stable complexes with metal ions, which prevents them from interacting with other molecules in the body. This property makes it a useful tool for the treatment of heavy metal poisoning, as it can sequester toxic metals such as lead, cadmium, and mercury, preventing them from causing harm to the body.
Biochemische Und Physiologische Effekte
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione has been shown to have a range of biochemical and physiological effects, including the ability to reduce oxidative stress, improve liver function, and enhance immune function. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of a range of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione has a number of advantages for use in lab experiments, including its high affinity for metal ions, its low toxicity, and its ability to form stable complexes with a range of metals. However, it also has some limitations, including its relatively low solubility in water and its potential to interfere with other molecules in biological samples.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione, including the development of new synthesis methods, the optimization of its properties for specific applications, and the investigation of its potential as a therapeutic agent for a range of conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione, as well as its potential interactions with other molecules in the body.
Synthesemethoden
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione can be synthesized through a number of methods, including the reaction of cyanuric chloride with ethylenediamine, or the reaction of ethylenediamine with formaldehyde and hydrogen cyanide. The latter method is preferred due to its high yield and low cost. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. Its ability to chelate metal ions makes it useful in a range of applications, including the treatment of heavy metal poisoning, the removal of radioactive contaminants from the body, and the detection of metal ions in biological samples.
Eigenschaften
CAS-Nummer |
104732-55-0 |
|---|---|
Produktname |
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione |
Molekularformel |
C5H9N3O3 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O3/c9-2-1-8-4(10)6-3-7-5(8)11/h9H,1-3H2,(H,6,10)(H,7,11) |
InChI-Schlüssel |
JTLAECULUSTIMJ-UHFFFAOYSA-N |
SMILES |
C1NC(=O)N(C(=O)N1)CCO |
Kanonische SMILES |
C1NC(=O)N(C(=O)N1)CCO |
Synonyme |
1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-3-(2-hydroxyethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



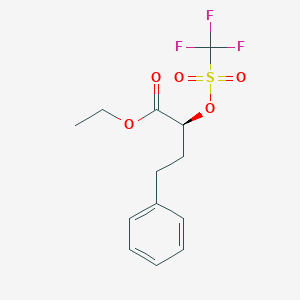
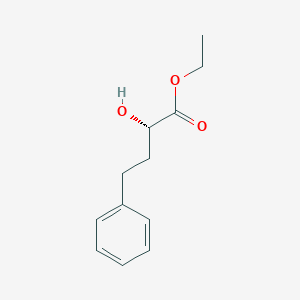
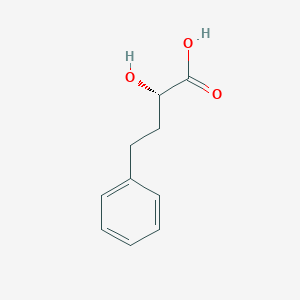
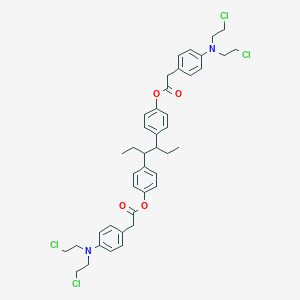
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)
